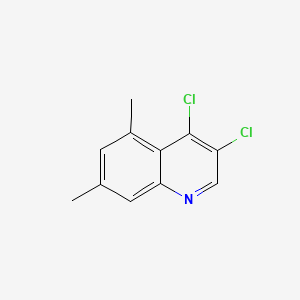

3,4-Dichloro-5,7-dimethylquinoline

Description

Structure

3D Structure

Properties

CAS No. |

1204812-17-8 |

|---|---|

Molecular Formula |

C11H9Cl2N |

Molecular Weight |

226.1 |

IUPAC Name |

3,4-dichloro-5,7-dimethylquinoline |

InChI |

InChI=1S/C11H9Cl2N/c1-6-3-7(2)10-9(4-6)14-5-8(12)11(10)13/h3-5H,1-2H3 |

InChI Key |

VDSQLESFYZOQFO-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C2C(=C1)N=CC(=C2Cl)Cl)C |

Synonyms |

3,4-Dichloro-5,7-dimethylquinoline |

Origin of Product |

United States |

Ii. Synthetic Methodologies for 3,4 Dichloro 5,7 Dimethylquinoline and Its Precursors

Classical Approaches to Quinoline (B57606) Core Synthesis

A rich history of named reactions provides the bedrock for quinoline synthesis, each offering a unique pathway to this important heterocyclic system.

The Skraup synthesis, one of the oldest and most direct methods, involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. numberanalytics.com For the synthesis of a substituted quinoline like 5,7-dimethylquinoline, 3,5-dimethylaniline (B87155) would serve as the starting material. The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline. Subsequent cyclization and oxidation yield the quinoline ring. researchgate.net

The conditions for the Skraup reaction are typically harsh, often requiring high temperatures and strong acids, which can lead to low yields and the formation of tarry by-products. nih.gov Modifications to the classical procedure, such as the use of milder oxidizing agents or alternative catalysts, have been developed to improve yields and substrate scope. nih.gov

| Reactants | Conditions | Product | Notes |

| Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent (e.g., Nitrobenzene) | High Temperature | Quinoline | The archetypal Skraup reaction. numberanalytics.com |

| 3,5-Dimethylaniline, Glycerol, Sulfuric Acid, Oxidizing Agent | High Temperature | 5,7-Dimethylquinoline | A potential route to the core of the target molecule. |

A versatile modification of the Skraup synthesis is the Doebner-von Miller reaction, which utilizes α,β-unsaturated aldehydes or ketones in place of glycerol. synarchive.com This allows for the introduction of substituents onto the newly formed heterocyclic ring. The reaction is typically catalyzed by Brønsted or Lewis acids. synarchive.com The mechanism is thought to involve the in-situ formation of an α,β-unsaturated carbonyl compound, which then reacts with the aniline in a manner similar to the Skraup synthesis. wikipedia.org

For the synthesis of substituted quinolines, an appropriately substituted aniline can be reacted with a variety of α,β-unsaturated carbonyl compounds. For instance, the reaction of 3,5-dimethylaniline with crotonaldehyde (B89634) would be expected to yield 2,5,7-trimethylquinoline.

| Reactants | Catalyst | Product |

| Aniline, α,β-Unsaturated Aldehyde/Ketone | Acid (Brønsted or Lewis) | Substituted Quinoline synarchive.com |

| 3,5-Dimethylaniline, Crotonaldehyde | Acid | 2,5,7-Trimethylquinoline |

The Friedländer synthesis offers a convergent approach to quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (e.g., a ketone or ester). wikipedia.org This reaction can be catalyzed by either acids or bases. wikipedia.org A key advantage of the Friedländer synthesis is the unambiguous placement of substituents on the resulting quinoline ring based on the starting materials.

To prepare a halogenated quinoline, one could potentially utilize a halogenated active methylene compound. For example, reacting 2-amino-3,5-dimethylbenzaldehyde (B1500763) with a dichloroacetic acid derivative could theoretically lead to a 3-chloro-4-hydroxy-5,7-dimethylquinoline derivative, a precursor to the target molecule. However, the availability and reactivity of the required starting materials can be a limiting factor. nih.gov

| Reactants | Catalyst | Product |

| 2-Aminoaryl Aldehyde/Ketone, Active Methylene Compound | Acid or Base | Substituted Quinoline wikipedia.org |

| 2-Amino-3,5-dimethylbenzaldehyde, Dichloroacetic Acid Derivative | Acid or Base | Potentially 3-Chloro-4-hydroxy-5,7-dimethylquinoline |

The Conrad-Limpach synthesis is a two-step process that provides access to 4-hydroxyquinolines (which exist in equilibrium with their 4-quinolone tautomers). wikipedia.org The first step involves the condensation of an aniline with a β-ketoester to form a β-aminoacrylate. synarchive.com In the second step, this intermediate undergoes thermal cyclization at high temperatures (around 250 °C) to yield the 4-hydroxyquinoline (B1666331). wikipedia.orgnih.gov The use of high-boiling inert solvents can significantly improve the yield of the cyclization step. nih.gov

This method is particularly relevant for the synthesis of the target compound, as the resulting 4-hydroxyquinoline can be subsequently converted to a 4-chloroquinoline (B167314). For the synthesis of 4-hydroxy-5,7-dimethylquinoline, 3,5-dimethylaniline would be reacted with a suitable β-ketoester, such as diethyl malonate.

| Reactants | Conditions | Product |

| Aniline, β-Ketoester | 1. Condensation (often acid-catalyzed) 2. Thermal Cyclization (~250 °C) | 4-Hydroxyquinoline wikipedia.org |

| 3,5-Dimethylaniline, Diethyl Malonate | 1. Condensation 2. Thermal Cyclization | 4-Hydroxy-5,7-dimethylquinoline |

The Knorr quinoline synthesis involves the cyclization of a β-ketoanilide in the presence of a strong acid, typically sulfuric acid, to produce a 2-hydroxyquinoline (B72897) (2-quinolone). wikipedia.org The reaction proceeds via an intramolecular electrophilic aromatic substitution. Under certain conditions, the formation of a 4-hydroxyquinoline can be a competing reaction. wikipedia.org This method is generally used for the synthesis of 2-quinolones and is less directly applicable to the synthesis of 3,4-disubstituted quinolines like the target compound.

| Reactant | Conditions | Product |

| β-Ketoanilide | Strong Acid (e.g., H₂SO₄) | 2-Hydroxyquinoline wikipedia.org |

Targeted Synthesis of 3,4-Dichloro-5,7-dimethylquinoline

Based on the classical methodologies, a plausible and targeted synthetic route for this compound can be proposed. This multi-step approach leverages the strengths of the Conrad-Limpach synthesis for the initial ring formation, followed by a chlorination step to introduce the desired halogen substituents.

A potential synthetic pathway would begin with the Conrad-Limpach synthesis of 4-hydroxy-5,7-dimethylquinoline. This would involve the reaction of 3,5-dimethylaniline with a suitable β-ketoester, such as diethyl malonate , followed by thermal cyclization.

The subsequent and crucial step is the chlorination of the resulting 4-hydroxy-5,7-dimethylquinoline. The treatment of 4-hydroxyquinolines with phosphorus oxychloride (POCl₃) is a well-established method for the synthesis of 4-chloroquinolines. orgsyn.orgchemicalbook.com This reaction proceeds via the conversion of the hydroxyl group into a better leaving group, which is then displaced by a chloride ion. It is conceivable that under appropriate conditions, this reaction could also lead to the chlorination at the C-3 position, yielding the desired this compound. The reactivity of the quinoline ring, influenced by the electron-donating methyl groups, would need to be carefully considered to control the extent of chlorination.

Strategies for Halogenation at C-3 and C-4 Positions

Achieving dichlorination at the C-3 and C-4 positions of the quinoline ring often requires a multi-step approach, as direct double chlorination is challenging and can lead to a mixture of products. A common and effective strategy involves the initial synthesis of a 4-hydroxyquinoline intermediate, which is then converted to the 4-chloro derivative.

The conversion of a 4-hydroxy or 4-quinolone group to a 4-chloro substituent is a standard transformation, frequently accomplished using chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). researchgate.netorgsyn.orgresearchgate.netnih.gov For instance, reacting a 4-hydroxyquinoline with excess POCl₃, often at reflux, effectively replaces the hydroxyl group with a chlorine atom. orgsyn.orgresearchgate.net This method is a cornerstone in the synthesis of many 4-chloroquinoline intermediates, including the widely used antimalarial precursor, 4,7-dichloroquinoline. wikipedia.org

Introducing a chlorine atom at the C-3 position is more complex. Direct C-H halogenation at C-3 is not typically favored. Therefore, electrophilic cyclization of N-(2-alkynyl)anilines using halogenating agents like iodine chloride (ICl), iodine (I₂), or bromine (Br₂) can produce 3-haloquinolines directly. nih.govamazonaws.com Another approach involves the electrochemical C3-H halogenation of quinoline-4(1H)-ones, using potassium halides as both the halogen source and electrolyte. researchgate.net A plausible route to 3,4-dichloroquinolines involves starting with a 4-hydroxy-2-quinolone, which can be converted to the 2,4-dichloroquinoline (B42001) using a reagent like phosphorus oxychloride. rsc.org Subsequent selective reduction or modification would be required to yield the desired 3,4-dichloro product.

| Halogenation Strategy | Reagent(s) | Position(s) Targeted | Notes |

| Hydroxyl to Chloro Conversion | POCl₃, SOCl₂ | C-4 | Standard method for converting 4-quinolones. orgsyn.orgresearchgate.net |

| Electrophilic Cyclization | ICl, I₂, Br₂ | C-3 | Requires an N-(2-alkynyl)aniline precursor. nih.gov |

| Electrochemical Halogenation | KX (X=Cl, Br, I) | C-3 | Applied to quinoline-4(1H)-one substrates. researchgate.net |

| From 2-Quinolones | POCl₃ | C-2, C-4 | Yields 2,4-dichloroquinolines from 4-hydroxy-2-quinolones. rsc.org |

Introduction of Methyl Substituents at C-5 and C-7 Positions

The most straightforward and common method for introducing substituents onto the benzene (B151609) ring portion of the quinoline system is to begin with a correspondingly substituted aniline. For the synthesis of 5,7-dimethylquinoline derivatives, the key starting material is 3,5-dimethylaniline .

This precursor can then be subjected to various classical quinoline synthesis reactions. These reactions build the pyridine (B92270) part of the quinoline ring system onto the existing substituted aniline.

Skraup-Doebner-von Miller Synthesis: This reaction condenses an aniline with an α,β-unsaturated carbonyl compound. wikipedia.orgiipseries.orgnih.gov To generate the required quinoline, 3,5-dimethylaniline would be reacted with a compound like acrolein or crotonaldehyde, typically in the presence of a strong acid (e.g., sulfuric acid) and an oxidizing agent. iipseries.orgslideshare.net

Combes Quinoline Synthesis: This method involves the reaction of an aniline with a β-diketone under acidic conditions. wikipedia.orgquimicaorganica.orgyoutube.com Reacting 3,5-dimethylaniline with a suitable β-diketone (like acetylacetone) would lead to the formation of a 2,4,5,7-tetramethylquinoline. While this introduces additional methyl groups, it demonstrates the principle of using a substituted aniline to define the substitution pattern on the quinoline's benzene ring.

Friedländer Annulation: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group. nih.govrsc.orgnih.gov To utilize this for the target molecule, a 2-amino-4,6-dimethyl-substituted benzaldehyde (B42025) or ketone would be required, which itself would be synthesized from 3,5-dimethylaniline.

Multi-Step Synthetic Sequences and Intermediate Derivatization

Given the specific substitution pattern of this compound, a multi-step synthesis is necessary. A hypothetical, yet chemically sound, synthetic pathway can be proposed by combining the strategies mentioned above.

A plausible sequence would be:

Gould-Jacobs Reaction: Condensation of 3,5-dimethylaniline with diethyl ethoxymethylenemalonate.

Cyclization: Thermal cyclization of the resulting anilinoacrylate intermediate in a high-boiling solvent like diphenyl ether to yield ethyl 4-hydroxy-5,7-dimethylquinoline-3-carboxylate. nih.gov

Saponification and Decarboxylation: The ester is saponified to the carboxylic acid, which is then decarboxylated upon heating to give 4-hydroxy-5,7-dimethylquinoline.

Chlorination at C-4: The 4-hydroxy group is converted to a chloro group using phosphorus oxychloride (POCl₃) to yield 4-chloro-5,7-dimethylquinoline. researchgate.net

Chlorination at C-3: The final, and most challenging, step would be the introduction of a chlorine atom at the C-3 position. This might be achieved through methods like electrophilic chlorination under forcing conditions or via a more complex route involving C-H activation or a directed metalation-halogenation sequence.

An alternative pathway could involve a one-pot reaction of 3,5-dimethylaniline with malonic acid in the presence of phosphorus oxychloride, which can lead to the formation of 2,4-dichloro-5,7-dimethylquinoline. rsc.org This intermediate would then require selective de-chlorination at the C-2 position.

Modern Synthetic Techniques and Innovations

Recent advances in synthetic chemistry offer more efficient, sustainable, and versatile routes for constructing substituted quinoline frameworks.

Metal-Catalyzed Coupling Reactions for Quinoline Ring Assembly

Transition-metal catalysis has become a dominant force in the synthesis of complex heterocyclic compounds, including quinolines. nih.govacs.org These methods offer advantages such as milder reaction conditions and broader functional group tolerance compared to classical named reactions.

Several metals have been employed to catalyze the formation of the quinoline ring:

Palladium: Palladium-catalyzed reactions, such as the cyclization of 3-bromoindoles with internal alkynes, can construct complex quinoline-related ring systems. acs.org Palladium catalysts are also crucial for cross-coupling reactions to further functionalize a pre-formed quinoline core. nih.gov

Copper: Copper-catalyzed protocols are widely used. For example, a one-pot, copper-catalyzed reaction of anilines and aldehydes can efficiently produce substituted quinolines. organic-chemistry.org

Iron: Inexpensive and environmentally benign iron catalysts have been successfully used for cascade reactions between anilines, aldehydes, and nitroalkanes to form a variety of substituted quinolines. rsc.org

Nickel: Nickel-catalyzed cyclization of 2-iodoanilines with alkynyl aryl ketones or the dehydrogenative coupling of 2-aminobenzyl alcohols with other alcohols or ketones provide efficient routes to polysubstituted quinolines. organic-chemistry.org

| Catalyst Metal | Example Reaction Type | Key Advantages | Reference(s) |

| Palladium (Pd) | Cross-coupling, Cyclizations | High efficiency, Versatility | acs.orgnih.gov |

| Copper (Cu) | One-pot multi-component reactions | Cost-effective, Good yields | organic-chemistry.org |

| Iron (Fe) | Cascade/Domino reactions | Low cost, Environmentally benign | rsc.org |

| Nickel (Ni) | Dehydrogenative coupling, Cyclizations | Eco-friendly, Good for polysubstitution | organic-chemistry.org |

Green Chemistry Approaches in Quinoline Synthesis

The principles of green chemistry aim to reduce waste, use less hazardous chemicals, and improve energy efficiency in chemical manufacturing. chemindigest.comsciencedaily.com These principles have been actively applied to quinoline synthesis.

Key green approaches include:

Use of Green Catalysts: This includes the use of nanocatalysts, solid-supported catalysts, and biodegradable catalysts which can be easily recovered and reused. nih.gov For example, ceric ammonium (B1175870) nitrate (B79036) has been used as an effective catalyst for the Friedländer annulation at ambient temperature. nih.gov

Alternative Energy Sources: Microwave irradiation and ultrasound have been employed to accelerate reaction times and improve yields in classical syntheses like the Pfitzinger and Doebner-von Miller reactions. researchgate.net

Environmentally Benign Solvents: Replacing hazardous organic solvents with water or using solvent-free reaction conditions significantly improves the environmental profile of the synthesis. iipseries.org

Electrosynthesis: Electrochemically assisted methods, such as for the Friedländer reaction, offer a reagent-free and sustainable strategy for quinoline synthesis using electric current under mild conditions. rsc.org

Flow Chemistry Applications in Dichloro-dimethylquinoline Production (General for quinolines)

Flow chemistry, where reactions are run in a continuously flowing stream rather than in a batch flask, offers significant advantages for chemical production, including enhanced safety, better process control, and easier scalability. youtube.comyoutube.com While specific applications to this compound are not widely documented, the production of various quinoline derivatives has been successfully demonstrated using flow reactors. nih.gov

This technology is particularly well-suited for:

Handling Hazardous Reagents: Reactions involving highly reactive or unstable intermediates can be performed more safely in the small, controlled environment of a flow reactor.

Improving Reaction Efficiency: The superior heat and mass transfer in microreactors can lead to higher yields and selectivities, often in drastically shorter reaction times (minutes instead of hours). youtube.com

Scalability: Increasing production volume is achieved by simply running the flow reactor for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward than scaling up traditional batch reactors. youtube.comnih.gov

Continuous flow processes have been developed for multi-step syntheses of active pharmaceutical ingredients, including those with halogenated heterocyclic cores, demonstrating the potential for streamlined and automated production of complex molecules like substituted quinolines. nih.gov

Multicomponent Reactions (MCRs) for Quinoline Derivatives

Multicomponent reactions (MCRs) are highly valued in organic synthesis for their efficiency in constructing complex molecules from simple precursors in a single step. rsc.org While specific MCRs for the direct synthesis of this compound are not prominently documented, established MCRs for quinoline synthesis offer viable routes to its core structure, which can be subsequently halogenated.

Several classical MCRs are suitable for synthesizing the 5,7-dimethylquinoline scaffold, which would serve as the precursor to the final chlorinated product. These reactions typically utilize 3,5-dimethylaniline as a key starting material to establish the desired dimethyl substitution pattern on the benzene ring portion of the quinoline.

Prominent MCRs for quinoline synthesis include:

Doebner-von Miller Reaction: This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound, catalyzed by Brønsted or Lewis acids. wikipedia.orgnih.gov For the synthesis of the 5,7-dimethylquinoline core, 3,5-dimethylaniline would be the aniline component.

Combes Quinoline Synthesis: This method uses the reaction of an aniline with a β-diketone under acidic conditions, often with concentrated sulfuric acid, to produce 2,4-disubstituted quinolines. wikipedia.orgiipseries.org

Friedländer Annulation: A versatile method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group. wikipedia.orgrsc.orgsemanticscholar.org To generate a 5,7-dimethylquinoline, a starting material like 2-amino-3,5-dimethylbenzaldehyde would be required. This reaction can be catalyzed by various acids, including trifluoroacetic acid, or Lewis acids like indium triflate. wikipedia.orgrsc.org

The direct incorporation of the 3,4-dichloro substitution pattern in a one-pot MCR is synthetically challenging. Therefore, a more practical approach involves the initial synthesis of 5,7-dimethylquinoline via one of the MCRs mentioned above, followed by a separate, regioselective chlorination step.

Mechanistic Investigations of this compound Formation Reactions

The formation of this compound involves two key stages: the initial synthesis of the 5,7-dimethylquinoline core and its subsequent dichlorination. Mechanistic investigations of these processes rely on a combination of spectroscopic and computational techniques.

Reaction Pathway Elucidation using Spectroscopic and Computational Methods

Spectroscopic Methods: Spectroscopic techniques are crucial for identifying intermediates and tracking reaction progress.

NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are essential for characterizing the final product and any stable intermediates formed during the reaction. acs.org In some cases, in situ NMR can be used to observe the transformation of reactants into products in real-time.

Mass Spectrometry (MS): ESI-MS analysis can be particularly useful for detecting transient intermediates in the reaction mixture, helping to piece together the reaction mechanism. rsc.org

Computational Methods:

Density Functional Theory (DFT): DFT calculations are a powerful tool for studying reaction mechanisms, providing insights into the energies of intermediates and transition states. rsc.orgresearchgate.netresearchgate.net Such calculations can help determine the most probable reaction pathway by comparing the activation energies of different potential routes. rsc.orgrsc.orgnih.gov For quinoline synthesis, DFT can model the initial condensation, cyclization, and final aromatization steps. dntb.gov.ua In the context of chlorination, DFT can be used to predict the regioselectivity by calculating the stability of the intermediate sigma complexes formed upon electrophilic attack at different positions of the quinoline ring.

Identification of Key Intermediates and Transition States

The synthesis of this compound proceeds through a series of intermediates and transition states.

Quinoline Ring Formation: The formation of the quinoline core via methods like the Combes or Doebner-von Miller reaction involves several key intermediates: wikipedia.orgwikipedia.org

Schiff Base/Enamine: The initial condensation between the aniline and the carbonyl compound forms a Schiff base, which can tautomerize to the more reactive enamine intermediate. wikipedia.orgiipseries.org

Cyclized Dihydroquinoline: The enamine undergoes an acid-catalyzed intramolecular electrophilic cyclization, which is often the rate-determining step, to form a non-aromatic dihydroquinoline intermediate. wikipedia.org

Oxidation to Quinoline: The dihydroquinoline intermediate is then oxidized to the final aromatic quinoline product.

Electrophilic Chlorination: The subsequent chlorination of the 5,7-dimethylquinoline ring is an electrophilic aromatic substitution.

Sigma Complex (Wheland Intermediate): The electrophile (e.g., Cl⁺) attacks the electron-rich quinoline ring, forming a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate. masterorganicchemistry.com The attack can occur at various positions, but substitution on the benzene ring is generally favored. quimicaorganica.org

Transition States: The formation of each sigma complex proceeds through a high-energy transition state. The relative energies of these transition states determine the regioselectivity of the chlorination. For quinoline, electrophilic attack typically occurs at the 5- and 8-positions. quimicaorganica.orgpjsir.org The introduction of chlorine at the 3 and 4 positions would require specific directing effects or reaction conditions.

The following table summarizes the probable intermediates and the methods used for their investigation in analogous systems.

| Reaction Stage | Key Intermediate/Transition State | Investigative Methods |

| Quinoline Formation | Schiff Base / Enamine | NMR, MS |

| Quinoline Formation | Cyclized Dihydroquinoline | NMR, MS, X-ray Crystallography (if stable) |

| Quinoline Formation | Transition State for Cyclization | Computational Modeling (DFT) |

| Chlorination | Sigma Complex (Wheland Intermediate) | Spectroscopic observation, Computational Modeling (DFT) |

| Chlorination | Transition State for Chlorination | Computational Modeling (DFT) |

Reactivity Profiles and Derivatization Strategies of 3,4 Dichloro 5,7 Dimethylquinoline

The chemical behavior of 3,4-dichloro-5,7-dimethylquinoline is dictated by the interplay of its constituent functional groups: the quinoline (B57606) core, the chlorine substituents, and the methyl groups. The quinoline system itself is a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, which imparts a unique reactivity profile. The nitrogen atom renders the heterocyclic ring electron-deficient, while the carbocyclic ring retains more of its benzenoid character. The dichloro and dimethyl substituents further modulate this reactivity, influencing the electron density distribution and steric accessibility of various positions on the ring system.

Iv. Advanced Structural Characterization and Spectroscopic Analysis of 3,4 Dichloro 5,7 Dimethylquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the molecular skeleton of 3,4-Dichloro-5,7-dimethylquinoline in solution. While one-dimensional ¹H and ¹³C NMR provide initial data, advanced 2D NMR experiments are essential for unambiguous assignment of all proton and carbon signals, which can be complex for substituted quinolines. acs.orgnih.govacs.org

A full suite of 2D NMR experiments is required to piece together the structure of this compound.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, the key expected correlation would be between the H-6 and H-8 protons on the benzene (B151609) portion of the quinoline (B57606) ring, confirming their spatial proximity. acs.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for C-6 and C-8 by correlating them to their attached protons (H-6 and H-8), as well as the methyl carbons (C-5-CH₃ and C-7-CH₃) to their respective methyl protons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (2-3 bond) correlations between protons and carbons. It is crucial for placing the substituents. Key expected correlations would include:

Protons of the 5-methyl group to C-4, C-5, and C-6.

Protons of the 7-methyl group to C-6, C-7, and C-8.

The H-6 proton to C-5, C-7, and C-8.

The H-8 proton to C-6, C-7, and the quinoline ring junction carbon C-8a.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of nuclei. It can confirm the substitution pattern by showing correlations between the protons of the 5-methyl group and the H-6 proton, and between the 7-methyl protons and the H-6 and H-8 protons. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on general substituent effects on the quinoline scaffold. Actual experimental values may vary.)

| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (Proton → Carbon) |

| 2 | ~8.7 | ~151 | H-2 → C-3, C-4, C-8a |

| 3 | - | ~125 | - |

| 4 | - | ~135 | - |

| 4a | - | ~148 | - |

| 5 | - | ~130 | - |

| 5-CH₃ | ~2.5 | ~18 | CH₃ → C-4a, C-5, C-6 |

| 6 | ~7.6 | ~128 | H-6 → C-4a, C-5, C-7, C-8 |

| 7 | - | ~138 | - |

| 7-CH₃ | ~2.6 | ~20 | CH₃ → C-6, C-7, C-8 |

| 8 | ~7.8 | ~126 | H-8 → C-6, C-7, C-8a |

| 8a | - | ~146 | - |

For analyzing the compound in its solid, crystalline state, solid-state NMR (ssNMR) would be employed. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the molecule's structure as it exists in the crystal lattice. This technique can be used to study polymorphism (the existence of different crystal forms) and to confirm the structure determined by X-ray crystallography. tsijournals.com It is particularly useful for distinguishing between different crystalline forms that may exhibit distinct physical properties.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathway Analysis

Mass spectrometry is a destructive technique that provides information on the mass-to-charge ratio (m/z) of the parent molecule and its fragments. It is indispensable for confirming the molecular weight and elemental composition. chempap.orgualberta.ca

HRMS provides a highly accurate mass measurement of the molecular ion, typically to within a few parts per million. researchgate.netacs.org For this compound (C₁₁H₉Cl₂N), HRMS would be used to confirm its elemental composition. The presence of two chlorine atoms would be readily identified by the characteristic isotopic pattern of the molecular ion peak cluster (M+, [M+2]+, [M+4]+) with an approximate intensity ratio of 9:6:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. tutorchase.com

Table 2: Predicted HRMS Data for this compound

| Ion Formula | Isotope Composition | Calculated Exact Mass (m/z) |

| [C₁₁H₉³⁵Cl₂N]⁺ | Main isotopologue (M⁺) | 225.0166 |

| [C₁₁H₉³⁵Cl³⁷ClN]⁺ | M+2 isotopologue | 227.0137 |

| [C₁₁H₉³⁷Cl₂N]⁺ | M+4 isotopologue | 228.9924 |

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation to elucidate its structure. nih.govnih.gov The resulting fragmentation pattern provides a "fingerprint" that helps confirm the arrangement of atoms. For this compound, common fragmentation pathways would likely involve the loss of a methyl radical (•CH₃), followed by the loss of a chlorine radical (•Cl) or a molecule of hydrogen chloride (HCl).

Table 3: Plausible Fragmentation Pathways in MS/MS Analysis

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss |

| 225 | 210 | •CH₃ |

| 210 | 175 | •Cl |

| 175 | 140 | •Cl |

| 225 | 190 | •Cl |

| 190 | 154 | HCl |

X-ray Crystallography for Absolute Structure Determination and Conformation

Single-crystal X-ray crystallography provides the most definitive structural evidence, revealing the absolute three-dimensional arrangement of atoms in the solid state. nih.gov This technique would confirm the planarity of the quinoline ring system and determine the precise bond lengths, bond angles, and torsion angles. acs.org Analysis of the crystal structure of analogous compounds, such as 2,4-dichloro-7,8-dimethylquinoline, shows that the quinoline core is essentially planar. nih.gov In the crystal lattice of this compound, molecules would likely be linked by weak π-π stacking interactions between the aromatic rings of adjacent molecules. nih.gov

Table 4: Hypothetical Crystallographic Data for this compound (Note: Data is hypothetical, based on typical values for similar heterocyclic compounds.)

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~8.5 |

| b (Å) | ~12.0 |

| c (Å) | ~10.5 |

| β (°) | ~95 |

| Volume (ų) | ~1065 |

| Z (molecules/cell) | 4 |

| Density (calculated) | ~1.4 g/cm³ |

Single-Crystal X-ray Diffraction of this compound

Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining the precise three-dimensional structure of a crystalline solid. This technique provides exact bond lengths, bond angles, and torsion angles, revealing the molecule's conformation and how it packs within a crystal lattice.

While a specific crystallographic study for this compound was not identified, the analysis of a closely related isomer, 2,4-dichloro-7,8-dimethylquinoline , offers significant insight into the structural characteristics that can be expected. nih.gov In the study of this isomer, two independent molecules were found in the asymmetric unit, both being essentially planar. nih.gov The crystal structure is stabilized by weak π–π stacking interactions, which link pairs of molecules. nih.gov Such interactions are common in planar aromatic systems and are crucial in dictating the supramolecular architecture. No classical hydrogen bonds were observed in the structure of the 7,8-dimethyl isomer. nih.gov

A hypothetical SCXRD analysis of this compound would similarly yield precise data on the planarity of the quinoline core, the orientation of the methyl and chloro substituents, and all intramolecular bond parameters. It would also reveal intermolecular forces, such as stacking interactions or potential weak C-H···Cl or C-H···N hydrogen bonds, that govern the crystal packing.

Table 1: Representative Crystallographic Data for an Isomer, 2,4-Dichloro-7,8-dimethylquinoline

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₉Cl₂N |

| Formula Weight ( g/mol ) | 226.09 |

| Crystal System | Orthorhombic |

| Temperature (K) | 295 |

| Wavelength (Å) | 0.71073 (Mo Kα) |

| Unit cell dimensions | a = 20.3054 (9) Åb = 3.9992 (2) Åc = 25.5743 (11) Å |

| Volume (ų) | 2076.77 (17) |

| Z (molecules per unit cell) | 8 |

Data sourced from a study on the isomer 2,4-dichloro-7,8-dimethylquinoline. nih.gov

Co-crystal and Salt Formation for Crystallographic Studies (General for crystallography)

Obtaining single crystals of sufficient size and quality for X-ray diffraction can be a significant challenge. Co-crystal and salt formation are two strategic approaches within crystal engineering used to overcome this hurdle and to modify the physicochemical properties of a compound. mdpi.com

Co-crystals are multi-component crystals where the constituents, an active pharmaceutical ingredient (API) and a coformer, are held together by non-ionic interactions, most commonly hydrogen bonds. nih.govyoutube.com

Salts , in contrast, are formed when a proton is transferred from an acidic component to a basic one, resulting in an ionic bond between the constituent molecules. youtube.comacs.org

The distinction between a co-crystal and a salt lies in the position of a proton between an acidic and a basic site. nih.gov A general guideline, known as the ΔpKa rule , helps predict the outcome: if the difference in pKa between the base and the acid (ΔpKa = pKa(base) - pKa(acid)) is greater than 3, a salt is likely to form. If the ΔpKa is less than 1, the formation of a co-crystal is favored. nih.gov The region between these values represents a salt-cocrystal continuum where the outcome is less predictable. mdpi.com

For a weakly basic compound like this compound, co-crystallization with various coformers (e.g., dicarboxylic acids) could be employed. The goal would be to introduce strong, directional hydrogen bonds that guide the molecules into a well-ordered crystalline lattice suitable for SCXRD analysis. acs.org This approach not only facilitates structural determination but can also be used to create novel solid forms with tailored properties. mdpi.comyoutube.com The definitive proof of whether a co-crystal or a salt has been formed is provided by single-crystal X-ray diffraction, which can precisely locate the hydrogen atom. youtube.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing molecular structure. These methods are based on the principle that molecules absorb radiation at specific frequencies corresponding to their natural modes of vibration. For this compound, these techniques provide a characteristic fingerprint.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation, which induces changes in the molecule's dipole moment.

Raman Spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser). The scattered light has frequency shifts that correspond to the vibrational modes of the molecule.

The analysis of IR and Raman spectra for quinoline derivatives is often supported by quantum chemical calculations, such as Density Functional Theory (DFT), to achieve unambiguous assignment of the vibrational bands. researchgate.netnih.goviosrjournals.org The spectra of this compound would be characterized by several key vibrational regions.

Table 2: Expected Vibrational Modes for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

|---|---|---|

| C-H Stretching (Aromatic) | 3100 - 3000 | Stretching of the C-H bonds on the quinoline ring. |

| C-H Stretching (Methyl) | 3000 - 2850 | Asymmetric and symmetric stretching of C-H bonds in the -CH₃ groups. |

| C=C / C=N Ring Stretching | 1650 - 1450 | Vibrations of the carbon-carbon and carbon-nitrogen double bonds within the aromatic quinoline core. |

| C-H Bending (Methyl) | 1470 - 1370 | Asymmetric and symmetric bending (scissoring) of the methyl groups. |

| In-plane C-H Bending | 1300 - 1000 | Bending of the aromatic C-H bonds within the plane of the ring. |

| C-Cl Stretching | 850 - 550 | Characteristic stretching vibrations of the carbon-chlorine bonds. The exact position is sensitive to the substitution pattern. |

| Out-of-plane C-H Bending | 900 - 675 | Bending of the aromatic C-H bonds out of the plane of the ring, providing information on the substitution pattern. |

| Ring Puckering/Deformation | Below 600 | Low-frequency modes corresponding to the deformation of the entire quinoline ring system. |

Note: These are general ranges and the exact peak positions can be influenced by the specific electronic and steric environment of the molecule.

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. wikipedia.org For aromatic and conjugated systems like this compound, this technique provides valuable information about the electronic structure.

The UV-Vis spectrum of quinoline and its derivatives is typically characterized by several absorption bands arising from electronic transitions within the π-electron system and involving the nitrogen lone pair. acs.org

The primary transitions observed are:

π → π* transitions: An electron is excited from a π bonding orbital to a π* antibonding orbital. These are typically high-intensity absorptions. For benzene, these are referred to as the E and B-bands. wikipedia.org

n → σ* transitions: An electron from a non-bonding orbital (the nitrogen lone pair, 'n') is promoted to a σ* antibonding orbital.

n → π* transitions: An electron from the nitrogen lone pair is excited to a π* antibonding orbital. These transitions are typically of lower intensity than π → π* transitions.

Table 3: Typical Electronic Transitions in Quinoline Derivatives

| Transition Type | Description | Expected Appearance |

|---|---|---|

| π → π* (E-bands) | Associated with the conjugated π system of the entire quinoline ring. | Strong absorptions, typically at shorter wavelengths (e.g., ~200-230 nm). |

| π → π* (B-band) | Aromatic π to aromatic π* transition, often showing vibrational fine structure. | Moderate to weak absorption, typically at longer wavelengths (e.g., ~280-320 nm). |

| n → π* | Involving the non-bonding electrons on the nitrogen atom. | Weak absorption, often observed as a shoulder on the longer-wavelength side of the π → π* bands. |

Note: The exact position (λ_max_) and intensity of these bands are sensitive to substituents and the solvent used. wikipedia.org

For this compound, the chloro and methyl substituents will act as auxochromes, modifying the energy of the molecular orbitals and causing shifts in the absorption bands (either bathochromic, to longer wavelengths, or hypsochromic, to shorter wavelengths) compared to unsubstituted quinoline. acs.org

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives (If chiral derivatives are synthesized)

Circular Dichroism (CD) spectroscopy is a specialized form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light by chiral molecules. youtube.com It is an indispensable tool for studying the stereochemical aspects of chiral compounds. nih.govresearchgate.net

The parent molecule, this compound, is achiral and therefore would not produce a CD signal. However, if a chiral center were introduced into the molecule—for instance, by synthesizing a derivative with a chiral side-chain—then CD spectroscopy would become a critical characterization technique.

The applications of CD spectroscopy in this context would include:

Determination of Absolute Configuration: By comparing the experimentally measured CD spectrum with spectra predicted from quantum chemical calculations, the absolute configuration (R or S) of the chiral derivative can be determined. nih.gov

Conformational Analysis: The CD spectrum is highly sensitive to the three-dimensional structure of a molecule. It can be used to study conformational changes and the preferred solution-state conformations of chiral derivatives. researchgate.net

Studying Interactions: CD can detect changes in the structure of a chiral molecule upon binding to other molecules, such as proteins or DNA, making it valuable in biochemical and pharmaceutical studies. rsc.org

Hyphenated Techniques in Structural Characterization (e.g., LC-NMR, GC-MS)

Hyphenated techniques are powerful analytical methods that couple a separation technique with a spectroscopic detection method, allowing for the analysis of individual components within a complex mixture. chromatographytoday.comnih.gov For the analysis of this compound, particularly in synthesis reaction mixtures or biological samples, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) are invaluable.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. researchgate.net

GC Separation: The sample is vaporized and passed through a capillary column, which separates the components based on their boiling points and interactions with the column's stationary phase. This compound, being a relatively small and thermally stable molecule, would be amenable to GC analysis.

MS Detection: As each separated component elutes from the GC column, it enters the mass spectrometer. It is ionized (e.g., by electron impact), and the resulting fragments are separated based on their mass-to-charge ratio. This provides the molecular weight of the compound and a characteristic fragmentation pattern that serves as a "molecular fingerprint" for identification.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): This is a more advanced hyphenated technique that couples high-performance liquid chromatography (HPLC) with NMR spectroscopy. springernature.com

LC Separation: The sample is separated by HPLC, which is suitable for a wider range of compounds than GC, including those that are not volatile or are thermally labile.

NMR Detection: The eluent from the LC column flows through a specialized NMR flow cell. This allows for the acquisition of NMR spectra (e.g., ¹H NMR) for each separated component "on-the-fly" or in a stopped-flow mode for more detailed 2D NMR experiments. researchgate.net LC-NMR can provide unambiguous structural elucidation of compounds in a mixture without the need for prior isolation, making it a powerful tool for analyzing reaction products, impurities, or metabolites. springernature.com

These hyphenated techniques provide a much higher degree of certainty in identification and quantification than either the separation or spectroscopic method alone. chromatographytoday.com

Table 4: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,4-Dichloro-7,8-dimethylquinoline |

| 4,7-dichloroquinoline |

| 2-chloro-3-methylquinoline |

| quinoline |

| 2,4-Dichloro-3-methylquinoline |

| 3,4-Dimethylaniline |

| Dimethyltin dichloride |

| 3,4-Dichloro-5-hydroxy-2(5H)-furanone |

| 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyrimidine |

| 4-bromo-3,5-dimethylpyrazole |

| 7-chloro-4-hydroxy-3-quinolinecarboxylic acid |

| quinoline-4-carbaldehyde |

Based on a comprehensive search of available scientific literature, it is not possible to generate an article on the theoretical and computational investigations of This compound as requested.

There is no specific published research detailing the quantum chemical calculations (DFT), electronic structure analysis (HOMO/LUMO), electrostatic potential surface, vibrational frequency calculations, conformational analysis, or molecular dynamics simulations for this particular compound. The search results yielded information on related but structurally distinct quinoline derivatives, which cannot be used as a substitute given the strict requirement to focus solely on this compound.

Therefore, the creation of an accurate and scientifically validated article adhering to the provided outline is not feasible at this time due to the absence of the necessary source data.

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or target, typically a protein). mdpi.comnih.gov This method is instrumental in understanding the structural basis of ligand-target interactions and can provide insights into binding affinity and mode. nih.govresearchgate.net

In numerous studies, quinoline derivatives have been docked into the active sites of a wide range of biological targets. These simulations help to elucidate the key interactions that stabilize the ligand-protein complex. Common interactions observed for the quinoline scaffold include:

Hydrogen Bonding: The nitrogen atom in the quinoline ring frequently acts as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in the protein's active site, such as the backbone NH of specific residues. nih.gov

π-π Stacking: The aromatic nature of the quinoline ring system allows for favorable π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan. nih.govrsc.org

Hydrophobic Interactions: Substituents on the quinoline ring, such as the methyl and chloro groups in this compound, can engage in hydrophobic interactions within nonpolar pockets of the binding site. orientjchem.org

Table 2: Examples of Protein Targets for Molecular Docking Studies of Quinoline Derivatives

| Protein Target | PDB ID (Example) | Key Interactions Observed |

|---|---|---|

| HIV Reverse Transcriptase | 4I2P | Good binding interactions within the active domain of the receptor. nih.gov |

| c-Met Kinase | 3LQ8 | π-π stacking with Tyr1159 and hydrogen bonding between the quinoline nitrogen and Met1160. nih.gov |

| Aurora A Kinase | 3FDN | Hydrogen bond interactions with residues such as Arg137 and Lys162; hydrophobic interactions. orientjchem.org |

| Cyclooxygenase-1 (COX-1) | - | Docking scores ranging from -5.87 to -8.56 Kcal/mol, indicating potential inhibitory capacity. proquest.com |

| Dihydrofolate Reductase (DHFR) | - | Binding modes similar to the known inhibitor methotrexate. researchgate.net |

For this compound, a molecular docking study would involve placing the molecule into the binding site of a selected protein target. The docking algorithm would then explore various conformations and orientations of the ligand, scoring them based on a function that estimates the binding free energy. The results would reveal the most probable binding pose and highlight the specific amino acid residues involved in the interaction, providing a structural hypothesis for its potential biological function. nih.govnih.gov

Reaction Mechanism Modeling and Transition State Locating

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including those for the synthesis or metabolism of quinoline compounds. rsc.org Methods like Density Functional Theory (DFT) can be used to map the entire potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, transition states. nih.govnih.gov

A transition state is the highest energy point along the reaction coordinate and represents the energetic barrier that must be overcome for the reaction to proceed. Locating this structure is key to understanding the reaction's kinetics and mechanism. Computationally, a transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products. nih.govnih.gov

For example, a study on the oxidation of quinoline by the enzyme quinoline 2-oxidoreductase used DFT calculations to model the reaction within the enzyme's active site. nih.govnih.gov The researchers were able to locate the transition state structure for the hydroxylation of the quinoline ring, confirming it with the presence of a single imaginary frequency. nih.govnih.gov Analysis of the atomic charges and bond lengths in the transition state supported a concerted reaction mechanism involving hydride transfer. nih.gov

Similarly, computational models have been used to investigate the mechanisms of various quinoline synthesis reactions, such as those involving transition-metal-catalyzed C-H bond activation. rsc.orgmdpi.com These studies help chemists understand how catalysts function and how to optimize reaction conditions to improve yields and selectivity. mdpi.comacs.org Such methods could be applied to model the synthesis of this compound, for example, by analyzing the transition states in a Skraup or Friedländer synthesis. iipseries.orgorganic-chemistry.org

Conclusion

3,4-Dichloro-5,7-dimethylquinoline is a quinoline (B57606) derivative with a substitution pattern that suggests a rich and underexplored area of chemical research. While direct experimental data on this compound is scarce, a comprehensive understanding of quinoline chemistry allows for the formulation of plausible synthetic strategies and the prediction of its chemical properties and potential reactivity. Further investigation into the synthesis, characterization, and application of this and related substituted quinolines is warranted and holds the promise of uncovering novel compounds with valuable properties for a range of scientific disciplines.

Vi. Advanced Applications and Biomedical Scaffold Potential of 3,4 Dichloro 5,7 Dimethylquinoline Derivatives

Quinoline (B57606) Scaffolds in Material Science Applications

The inherent aromatic and electron-rich nature of the quinoline ring system makes it an attractive building block for functional materials. mdpi.com Its derivatives are utilized in the development of materials with tailored optical, electronic, and chemical properties.

Quinoline derivatives are integral to the design of advanced optoelectronic materials. Their rigid, planar structure and tunable photophysical properties are highly advantageous. For instance, quinoline-based molecules are used as precursors for cyanine (B1664457) dyes and as chelating agents like 8-hydroxyquinoline (B1678124), which are fundamental in various applications. wikipedia.org

In the realm of sensors, π-conjugated systems incorporating quinoline moieties have been developed as fluorescent probes for bioanalyte recognition. acs.org These probes can be designed for the selective detection of biological macromolecules, such as serum albumin, contributing to the development of new diagnostic tools. acs.org The quinoline scaffold's ability to participate in π-stacking and form coordination complexes is key to its function in these sensory materials. acs.org

The versatility of the quinoline scaffold extends into polymer chemistry. Quinoline-containing monomers can be synthesized and polymerized to create functional polymers with specific biological or material properties. nih.gov For example, acrylate (B77674) monomers based on a quinoline chalcone (B49325) structure have been polymerized to create materials with significant antimicrobial activity. nih.gov

Furthermore, quinoline derivatives are widely used as ligands in the construction of coordination polymers and metal-organic frameworks (MOFs). The nitrogen atom in the quinoline ring acts as an excellent coordination site for metal ions. This interaction has been harnessed to create complex, multidimensional structures with applications in catalysis, gas storage, and luminescence. mdpi.comrsc.org The ability to functionalize the quinoline ring allows for precise control over the resulting framework's geometry and properties.

Role of 3,4-Dichloro-5,7-dimethylquinoline in Catalyst Design

The quinoline moiety is a cornerstone in modern catalyst design, functioning both as a ligand in metal-catalyzed reactions and as a core structure in organocatalysis. mdpi.comnih.gov

The nitrogen atom of the quinoline ring can coordinate with a transition metal, influencing its catalytic activity and selectivity. rsc.org This has been exploited in numerous synthetic methodologies. Quinoline derivatives can act as directing groups, facilitating site-selective C-H functionalization reactions by bringing a metal catalyst into proximity with a specific C-H bond. acs.orgacs.org For example, quinoline-8-carbaldehydes have been used in rhodium(III)-catalyzed reactions to synthesize complex organic molecules. acs.orgacs.org

A prominent example involving a closely related structure is the use of 5,7-dichloro-2-methyl-8-quinolinol as a chelating ligand. This compound forms stable complexes with metal ions, such as Lanthanide(III) (Ln(III)). nih.gov The resulting metal complexes exhibit unique chemical properties and have been investigated for their catalytic and biological activities. nih.govmdpi.com The design of such ligands is crucial, as the ligand's chemical structure and the nature of the coordinated metal ion dictate the catalytic efficiency of the complex. mdpi.com

| Ligand/Complex Component | Metal Ion | Application | Finding |

| Quinoline Derivatives | Copper(II) | Catalysis | The ligand structure and counter-ions significantly affect the rate of catechol oxidation. mdpi.com |

| 5,7-dichloro-2-methyl-8-quinolinol | Lanthanide(III) | Biomedical Research | Forms stable complexes with potential antitumor activity. nih.gov |

| Quinine (B1679958) (Quinoline Alkaloid) | Osmium | Asymmetric Dihydroxylation | Acts as a chiral ligand to induce high stereoselectivity. wikipedia.org |

This table presents examples of quinoline derivatives in ligand design for metal-catalyzed processes.

Pharmacological Target Identification and Mechanistic Studies

Derivatives of dichloro-dimethylquinolines are valuable tools for identifying pharmacological targets and elucidating biological mechanisms in vitro. Their ability to interact with specific biomolecules, such as enzymes and proteins, allows researchers to probe cellular pathways. mdpi.com

Research has focused on closely related analogs, such as 5,7-dichloro-2-methyl-8-quinolinol and 6,7-dichloro-5,8-quinolinedione , to understand how this class of compounds interacts with biological systems.

A study on Lanthanide(III) complexes of 5,7-dichloro-2-methyl-8-quinolinol investigated their in vitro antitumor activity against human non-small cell lung cancer cells (NCI-H460). nih.gov The results identified a clear mechanism of action, showing that the complexes induce cell death primarily through the mitochondrial pathway and cause cell cycle arrest at the G2/M phase. nih.gov The Promethium(III) complex, in particular, showed exceptionally high potency. nih.gov

| Compound/Complex | Cell Line | IC₅₀ Value | Identified In Vitro Mechanism |

| [Pm(dmbpy)(ClQ)₂NO₃] | NCI-H460 | 1.00 ± 0.25 nM | Mitochondrial death pathway; G2/M phase arrest nih.gov |

| [Yb(dmbpy)(ClQ)₂NO₃] | NCI-H460 | 5.13 ± 0.44 μM | Mitochondrial death pathway; G2/M phase arrest nih.gov |

| [Lu(dmbpy)(ClQ)₂NO₃] | NCI-H460 | 11.87 ± 0.79 μM | Not specified nih.gov |

| (ClQ = 5,7-dichloro-2-methyl-8-quinolinol; dmbpy = 4,4'-dimethyl-2,2'-bipyridyl) |

In another study, derivatives of 6,7-dichloro-5,8-quinolinedione were synthesized and evaluated as substrates for the DT-diaphorase (NQO1) enzyme, which is often overexpressed in solid tumors. mdpi.com Enzymatic assays demonstrated that these quinolinedione derivatives are good substrates for NQO1, with their conversion rates depending on the substituent at the C2 position. mdpi.com Molecular docking studies further elucidated the binding mechanism, showing that a hydroxyl group at the C2 position allows for the formation of an additional hydrogen bond with a tyrosine residue in the enzyme's active site. mdpi.com

| 6,7-dichloro-5,8-quinolinedione Derivative | Substituent at C2 | Enzymatic Conversion Rate (μmol NADPH/μmol NQO1/min) |

| Derivative 1 | -H | 872 mdpi.com |

| Derivative 2 | -CH₃ | 890 mdpi.com |

| Derivative 3 | -CHO | >890 (increase noted) mdpi.com |

| Derivative 6 | -OH | >890 (increase noted) mdpi.com |

These studies highlight how specific chlorinated and methylated quinoline scaffolds can be used to identify and interact with specific biological targets like the NQO1 enzyme or to trigger distinct cellular pathways like apoptosis. nih.govmdpi.com Other research has shown different quinoline derivatives can target cholinesterases (AChE/BChE) by interacting with both catalytic and peripheral anionic sites, further underscoring the scaffold's utility in mechanistic studies. nih.gov

Design Principles for Selective Biological Probes based on Quinoline Scaffolds

The development of selective biological probes is crucial for understanding complex biological processes. The quinoline scaffold offers a robust framework for creating such probes, particularly fluorescent ones, due to its inherent photophysical properties that can be finely tuned. acs.org

Key design principles for developing selective biological probes from quinoline scaffolds include:

Modularity: A modular design approach allows for the systematic modification of different parts of the molecule to optimize its properties. acs.org This often involves three key domains: one for polarization, another for tuning photophysical properties, and a third for introducing structural diversity. acs.org

Rational Design and Synthesis: The synthesis process should be straightforward and allow for the creation of a diverse library of compounds for high-throughput screening. acs.org Palladium-catalyzed cross-coupling reactions, for instance, enable the efficient and regioselective synthesis of a wide array of quinoline-based fluorophores. acs.org

Targeting Specific Cellular Compartments: By incorporating specific functional groups, quinoline-based probes can be directed to particular organelles. For example, a morpholine-substituted quinoline-pyrene probe has been shown to selectively accumulate in lysosomes, allowing for the measurement of lysosomal pH. nih.gov

Ratiometric Sensing: Probes that exhibit a ratiometric response, where the ratio of fluorescence intensity at two different wavelengths changes in response to an analyte, are highly desirable. This provides a built-in correction for variations in probe concentration and instrumental factors. nih.gov Quinoline-pyrene based probes have been designed to show a ratiometric response to pH changes. nih.gov

Structure-Activity Relationship (SAR) Studies: Understanding how chemical structure relates to biological activity is fundamental. SAR studies help in identifying the key structural features necessary for a probe's selectivity and function. nih.gov

A notable example is the development of quinoline-pyrene based ratiometric fluorescent probes for targeting lysosomal pH. nih.gov These probes were synthesized in a one-step process and demonstrated a significant red shift in their fluorescence emission at lower pH values, characteristic of the acidic environment of lysosomes. nih.gov Their selectivity and reversible emission behavior between pH 4 and 7 make them valuable tools for studying lysosomal dynamics. nih.gov

In Vitro Enzyme Inhibition Mechanisms (Hypothetical, not specific compound activity)

Quinoline derivatives have been shown to inhibit a variety of enzymes through different mechanisms. While the specific inhibitory activity of this compound is not detailed, we can explore the hypothetical mechanisms by which its derivatives might act, based on the broader class of quinoline compounds.

DNA Intercalation: Some quinoline-based compounds can insert themselves between the base pairs of DNA. biorxiv.orgnih.gov This intercalation can interfere with the function of enzymes that act on DNA, such as DNA methyltransferases, polymerases, and topoisomerases. For example, certain quinoline analogs have been found to intercalate into the minor groove of DNA when it is bound by the bacterial DNA methyltransferase CamA, causing a conformational change that inhibits the enzyme's catalytic activity. biorxiv.orgnih.gov

Competitive Inhibition: Quinoline derivatives can act as competitive inhibitors by binding to the active site of an enzyme, thereby preventing the natural substrate from binding. This is a common mechanism for kinase inhibitors, where the quinoline scaffold can mimic the binding of ATP. nih.gov For instance, quinine, a well-known quinoline alkaloid, is thought to competitively inhibit the monoamine oxidase (MAO) enzyme. wikipedia.org

Non-competitive or Allosteric Inhibition: In this mechanism, the inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding event induces a conformational change in the enzyme that alters the shape of the active site, reducing its efficiency.

Inhibition of Heme Detoxification: In the context of malaria, the drug quinine is believed to interfere with the parasite's ability to detoxify heme, a byproduct of hemoglobin digestion. wikipedia.org It is thought to inhibit the biocrystallization of hemozoin, leading to the accumulation of toxic free heme within the parasite. wikipedia.org

A study on quinoline-based acyl thiourea (B124793) derivatives as urease inhibitors found that several compounds showed potent inhibitory activity. nih.gov Molecular docking studies suggested that these compounds interact with the active site of the urease enzyme. nih.gov

Receptor Binding Studies and Affinities (Theoretical or in vitro at a mechanistic level)

The quinoline scaffold is a key component in many molecules that bind to various receptors, playing a significant role in their therapeutic effects. nih.gov Theoretical and in vitro studies provide insights into how these compounds interact with their target receptors.

Kinase Receptors: Many quinoline derivatives are designed to target the kinase domains of receptors such as c-Met, VEGFR, and EGFR, which are often implicated in cancer. nih.gov Molecular docking simulations have shown that the quinoline ring can form crucial interactions within the ATP-binding pocket of these kinases. For example, in c-Met inhibitors, the quinoline ring can engage in π-π stacking interactions with aromatic amino acid residues like tyrosine, and the nitrogen atom of the quinoline can form hydrogen bonds with residues like methionine. nih.gov

G-Protein Coupled Receptors (GPCRs): The 8-hydroxyquinoline scaffold has been identified as a blocker of the histamine (B1213489) H2 receptor (HRH2), a type of GPCR. nih.gov Docking studies using a model of the HRH2 receptor suggest that the hydroxyl group of the 8-hydroxyquinoline forms an electrostatic interaction with threonine, while the protonated nitrogen of the quinoline ring interacts with aspartic acid within the orthosteric binding site. nih.gov

Structure-Activity Relationships (SAR): SAR studies are crucial for optimizing the binding affinity and selectivity of quinoline-based ligands. These studies have revealed that modifications at different positions of the quinoline ring can significantly impact receptor binding. For example, in a series of quinoline derivatives designed as anti-proliferative agents, it was found that the nature of the substituent at the C4 position of a linked pyridine (B92270) ring and the substituent on the quinoline itself greatly influenced their activity. nih.gov

The following table summarizes theoretical interactions between quinoline derivatives and specific receptor targets based on molecular docking studies.

| Quinoline Derivative Scaffold | Target Receptor | Key Interacting Residues (Theoretical) | Type of Interaction |

| Quinoline-based c-Met inhibitors | c-Met Kinase Domain | Tyr1159, Met1160 | π-π stacking, Hydrogen bond |

| 8-Hydroxyquinoline | Histamine H2 Receptor (HRH2) | Thr190, Asp186 | Electrostatic interaction |

| Quinoline-based mTOR inhibitors | mTOR Catalytic Cleft | Val2240, Trp2239, Tyr2225 | Hydrogen bond, π-π interaction |

This table is based on theoretical data from molecular docking studies and does not represent confirmed in vivo interactions.

Structure-Based Drug Design Approaches Utilizing the Quinoline Core

Structure-based drug design (SBDD) is a powerful strategy that utilizes the three-dimensional structure of a biological target to design and optimize drug candidates. The quinoline core is an excellent scaffold for SBDD due to its rigid structure and versatile chemistry. mdpi.comacs.org

The process of SBDD with the quinoline core typically involves:

Target Identification and Validation: The first step is to identify a biological target, such as an enzyme or receptor, that is implicated in a disease.

Structural Determination: The 3D structure of the target is determined, often in complex with a known ligand, using techniques like X-ray crystallography or cryo-electron microscopy.

In Silico Screening and Docking: A library of quinoline derivatives is computationally docked into the binding site of the target. benthamscience.combenthamdirect.com This allows for the prediction of binding affinities and the identification of key interactions.

Lead Optimization: Based on the docking results, new quinoline derivatives are designed and synthesized to improve their binding affinity, selectivity, and pharmacokinetic properties. mdpi.com This often involves modifying the substituents on the quinoline ring to enhance interactions with specific amino acid residues in the binding pocket. mdpi.com

3D-QSAR Modeling: Three-dimensional quantitative structure-activity relationship (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA), can be used to correlate the 3D structural and electrostatic properties of quinoline derivatives with their biological activity. mdpi.com This provides valuable insights for designing more potent compounds. mdpi.com

A study on the design of novel quinoline derivatives as potential anticancer agents utilized a 3D-QSAR model to identify structural features that enhance their activity. mdpi.com By analyzing the contour maps from the model, researchers were able to design new compounds with improved predicted biological activity. mdpi.com

Agrochemical and Crop Protection Research (Focus on scaffold potential and design, not efficacy or specific applications)

The quinoline scaffold is not only important in medicine but also shows significant potential in the development of new agrochemicals. nih.govcolab.wsnih.govresearchgate.net Its broad-spectrum biological activity makes it an attractive starting point for the design of novel herbicides and pesticides. nih.govcolab.wsnih.govresearchgate.net

Design of Novel Herbicides and Pesticides (Conceptual design)

The design of new agrochemicals based on the quinoline scaffold focuses on identifying novel structures with high efficacy and favorable environmental profiles. nih.gov The conceptual design process involves:

Scaffold Hopping and Molecular Hybridization: This involves combining the quinoline core with other known toxophores (the active part of a pesticide molecule) to create hybrid molecules with potentially enhanced or novel modes of action.

Structure-Activity Relationship (SAR) Studies: Similar to drug design, SAR studies are essential for understanding how changes in the chemical structure of quinoline derivatives affect their herbicidal or pesticidal activity. nih.gov

Target-Based Design: If the molecular target of a particular class of agrochemicals is known, new quinoline derivatives can be designed to specifically interact with that target. This approach can lead to more selective and effective products.

Recent reviews have highlighted the rapid development of quinoline derivatives in the discovery of new agriculturally active molecules, particularly fungicides. nih.govdigitellinc.com

Resistance Mechanism Studies in Agriculture (General for agrochemicals)

The development of resistance to agrochemicals in pests, weeds, and pathogens is a major challenge in agriculture. grdc.com.auwsu.edubeyondpesticides.org Understanding the mechanisms of resistance is crucial for developing sustainable crop protection strategies.

The primary mechanisms of resistance to agrochemicals include:

Target-Site Resistance: This occurs when a mutation in the target protein (e.g., an enzyme) reduces its sensitivity to the agrochemical. grdc.com.auahdb.org.uk The chemical can no longer bind effectively to its target, rendering it ineffective. grdc.com.auahdb.org.uk

Metabolic Resistance: The pest or weed may evolve enhanced metabolic pathways to detoxify the agrochemical more rapidly. grdc.com.auusda.gov This involves the upregulation of enzymes that break down the chemical into non-toxic compounds. grdc.com.auusda.gov

Reduced Penetration: Changes in the outer cuticle or cell wall of the organism can slow down the absorption of the agrochemical, reducing its effectiveness. wsu.eduusda.gov

Target-Site Over-production: The organism may produce more of the target enzyme, requiring a higher concentration of the agrochemical to achieve the same level of control. grdc.com.au

Behavioral Resistance: Insects may develop behaviors to avoid contact with the agrochemical, such as moving to untreated parts of a plant. ahdb.org.ukusda.gov

The following table outlines the major mechanisms of agrochemical resistance.

| Resistance Mechanism | Description |

| Target-Site Resistance | Alteration of the target protein, reducing the binding affinity of the agrochemical. grdc.com.auahdb.org.uk |

| Metabolic Resistance | Enhanced detoxification of the agrochemical by metabolic enzymes. grdc.com.auusda.gov |

| Reduced Penetration | Decreased absorption of the agrochemical due to changes in the organism's outer layers. wsu.eduusda.gov |

| Target-Site Over-production | Increased production of the target protein, requiring higher doses of the agrochemical. grdc.com.au |

| Behavioral Resistance | Avoidance of the agrochemical by the target organism. ahdb.org.ukusda.gov |

Understanding these mechanisms is key to designing new quinoline-based agrochemicals that can overcome existing resistance and to developing integrated pest management strategies that minimize the selection pressure for resistance to develop.

Diagnostic Probe Development and Imaging Agents (Focus on design and chemical properties relevant to imaging, not clinical use)

The development of fluorescent probes for bioimaging is a rapidly advancing field that allows for the non-invasive visualization of biological processes at the molecular level. crimsonpublishers.comcrimsonpublishers.com Quinoline and its derivatives are a significant class of heterocyclic aromatic compounds that have been extensively explored for creating these molecular probes due to their inherent photophysical properties. crimsonpublishers.comcrimsonpublishers.com While direct research on the application of this compound in diagnostic probe development is not extensively documented, the principles of designing quinoline-based imaging agents can be applied to its derivatives.

The core strategy in designing such probes often involves a modular approach, engineering the molecule with specific domains to control its photophysical properties and biological targeting. researchgate.net This typically involves a donor-acceptor architecture to induce desirable characteristics like a large Stokes shift, which is the difference between the maximum absorption and emission wavelengths, and "turn-on" fluorescence, where the probe's fluorescence intensity increases significantly upon binding to its target. acs.org These features are crucial for minimizing background noise and enhancing signal clarity in complex biological environments. acs.org

For derivatives of this compound to function as effective imaging agents, their design would need to incorporate moieties that facilitate specific interactions with biological targets. This could be achieved through chemical modifications at various positions on the quinoline ring system. The chlorine atoms at the 3 and 4 positions, and the methyl groups at the 5 and 7 positions, offer sites for synthetic alterations to append targeting ligands or groups that modulate the molecule's fluorescence in response to specific analytes or cellular environments. acs.orgtees.ac.uk

The chemical properties of these derivatives are paramount to their function as imaging agents. Key characteristics include high fluorescence quantum yield, photostability, and sufficient water solubility for biological applications. Furthermore, the ability to penetrate cell membranes and accumulate in specific organelles or tissues is a critical design consideration. researchgate.net For instance, multiphoton fluorescent probes based on quinoline scaffolds have been developed to achieve deeper tissue penetration and lower autofluorescence, which are advantageous for in vivo imaging. crimsonpublishers.com

The following table outlines key chemical and photophysical properties of representative quinoline-based fluorescent probes, illustrating the characteristics that would be desirable in derivatives of this compound designed for imaging applications.

| Probe Name/Type | Target Analyte/Organelle | Key Chemical/Photophysical Properties | Reference |

| Quinoline-based multiphoton fluorescent probe (MPF) | Lipid droplets | Intramolecular Charge Transfer (ICT) effect, large Stokes shift, low phototoxicity | crimsonpublishers.com |

| Quinoline-malononitrile-based NIR fluorescent probes | Aβ aggregates | Good water-solubility, near-infrared (NIR) emission | researchgate.net |

| Quinoline-pyrene based ratiometric fluorescent probes | Lysosomal pH | Significant red shifts at low pH, reversible emission | nih.gov |

| Q-tau 4 | Tau aggregates | "Turn-on" fluorescence, large Stokes' shift (emission at 630 nm), high binding affinity | acs.org |

| RM-581-Fluo | Endoplasmic Reticulum | N-dimethyl group induces fluorescence | nih.gov |

The design of future diagnostic probes based on the this compound scaffold would likely leverage these established principles. By strategically modifying the quinoline core, it is conceivable to develop a new generation of probes with tailored properties for specific imaging applications, contributing to the expanding toolkit of molecular imaging.

Vii. Future Directions and Emerging Research Avenues for 3,4 Dichloro 5,7 Dimethylquinoline

Sustainable Synthesis and Biocatalysis

The future of synthesizing 3,4-Dichloro-5,7-dimethylquinoline and its derivatives will likely pivot towards greener and more sustainable methods, moving away from harsh conditions and expensive, toxic reagents. acs.org Biocatalysis, in particular, stands out as a promising avenue.

The principles of green chemistry will also be central, focusing on the use of nanocatalysts for enhanced reactivity and recyclability, and employing alternative energy sources like microwave irradiation to accelerate reactions and reduce energy consumption. nih.govresearchgate.netnumberanalytics.com The development of solvent-free reaction conditions is another key goal to minimize environmental impact. nih.gov

Table 1: Potential Sustainable and Biocatalytic Approaches for Synthesis

| Approach | Potential Application to this compound Synthesis | Anticipated Advantages |

|---|---|---|

| Biocatalytic Aromatization | Use of engineered monoamine oxidase (MAO-N) or similar oxidases on a suitable tetrahydroquinoline precursor. acs.org | High selectivity, mild reaction conditions, reduced byproducts. |

| Chemo-enzymatic Synthesis | A one-pot reaction combining an enzymatic step (e.g., HRP-catalyzed annulation) with a chemical transformation to build the quinoline (B57606) scaffold. acs.org | Increased efficiency, reduced purification steps. |

| Nanocatalysis | Employing magnetic nanocatalysts for Friedländer annulation or similar condensation reactions to form the quinoline ring. nih.gov | High yield, easy catalyst recovery and reuse, potential for solvent-free conditions. nih.gov |

| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate the key cyclization and functionalization steps. researchgate.netnumberanalytics.com | Rapid reaction times, improved yields, energy efficiency. numberanalytics.com |